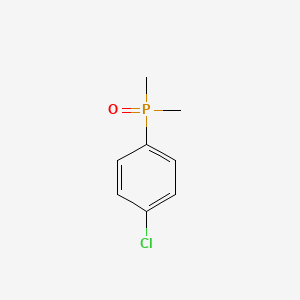
(4-Chlorophenyl)dimethylphosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)dimethylphosphine oxide is an organophosphorus compound with the molecular formula C8H10ClOP It is a derivative of phosphine oxide, characterized by the presence of a 4-chlorophenyl group attached to the phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)dimethylphosphine oxide typically involves the reaction of chlorodimethylphosphine with 4-chlorophenylmagnesium bromide. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
ClP(CH3)2+ClC6H4MgBr→(4-Chlorophenyl)dimethylphosphine oxide
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chlorophenyl)dimethylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Various substituted phosphine oxides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)dimethylphosphine oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)dimethylphosphine oxide involves its interaction with molecular targets through its phosphorus atom. The compound can act as a ligand, coordinating with metal centers in catalytic processes. The presence of the 4-chlorophenyl group influences its reactivity and binding properties, making it a versatile compound in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylphosphine oxide: Lacks the 4-chlorophenyl group, resulting in different chemical properties and reactivity.
Diphenylphosphine oxide: Contains two phenyl groups instead of the 4-chlorophenyl group, leading to variations in its applications and reactivity.
Uniqueness
(4-Chlorophenyl)dimethylphosphine oxide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric effects. This makes it particularly useful in specific catalytic and synthetic applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C8H10ClOP |
|---|---|
Peso molecular |
188.59 g/mol |
Nombre IUPAC |
1-chloro-4-dimethylphosphorylbenzene |
InChI |
InChI=1S/C8H10ClOP/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
Clave InChI |
XKKOAZYJXMWCHR-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2s)-2-(4-{2-[1,3-Benzoxazol-2-Yl(Heptyl)amino]ethyl}phenoxy)-2-Methylbutanoic Acid](/img/structure/B12837767.png)
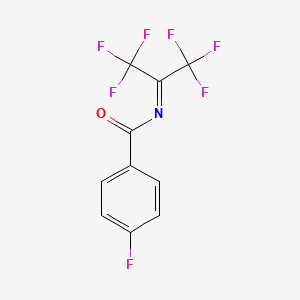

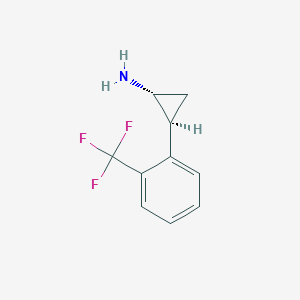
![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanimidoyl chloride](/img/structure/B12837803.png)
![6-Iodo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12837810.png)

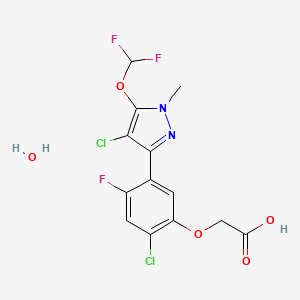

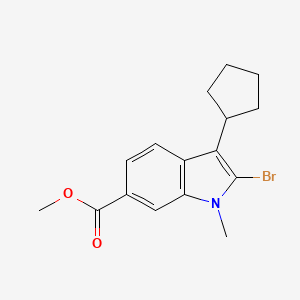
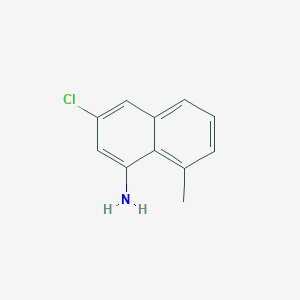

![(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12837851.png)
